Cas no 159992-06-0 (4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester)

4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester is a retinoic acid derivative conjugated with a glucuronic acid moiety, enhancing its solubility and metabolic stability. This compound combines the biological activity of 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs), with improved pharmacokinetic properties due to glucuronidation. The 4-oxo modification further influences its metabolic profile, potentially reducing toxicity while retaining retinoid signaling efficacy. Its glucuronide ester form facilitates targeted delivery and controlled release, making it valuable for research in dermatology, oncology, and nuclear receptor studies. The structural design supports investigations into retinoid metabolism, receptor interactions, and therapeutic applications with reduced side effects.
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester structure
159992-06-0 structure
商品名:4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester
CAS番号:159992-06-0
MF:C26H34O9
メガワット:491
CID:5043751

4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester 化学的及び物理的性質

名前と識別子

    • 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester

4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R252133-1mg
4-​oxo-9-cis-Retinoic Acid β-​D-​Glucopyranuronosyl Ester
159992-06-0
1mg
$758.00 2023-05-17
TRC
R252133-5mg
4-​oxo-9-cis-Retinoic Acid β-​D-​Glucopyranuronosyl Ester
159992-06-0
5mg
$2601.00 2023-05-17
TRC
R252133-2.5mg
4-​oxo-9-cis-Retinoic Acid β-​D-​Glucopyranuronosyl Ester
159992-06-0
2.5mg
$1372.00 2023-05-17
TRC
R252133-10mg
4-​oxo-9-cis-Retinoic Acid β-​D-​Glucopyranuronosyl Ester
159992-06-0
10mg
$4920.00 2023-05-17
TRC
R252133-25mg
4-​oxo-9-cis-Retinoic Acid β-​D-​Glucopyranuronosyl Ester
159992-06-0
25mg
$ 11200.00 2023-09-06

4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester 関連文献

4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Esterに関する追加情報

Research Update on 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester (CAS: 159992-06-0)

4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester (CAS: 159992-06-0) is a retinoic acid derivative that has garnered significant attention in recent years due to its potential therapeutic applications in dermatology, oncology, and metabolic disorders. This compound is a glucuronide conjugate of 4-oxo-9-cis-retinoic acid, which itself is a metabolite of 9-cis-retinoic acid, a known ligand for retinoid X receptors (RXRs). The conjugation with β-D-glucopyranuronic acid enhances its solubility and may modulate its pharmacokinetic properties, making it a promising candidate for drug development.

Recent studies have focused on elucidating the biological activities and mechanisms of action of 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent RXR agonistic activity, with a higher selectivity for RXR subtypes compared to its parent compound. The study also highlighted its improved metabolic stability in vivo, suggesting potential advantages for clinical applications. Furthermore, the compound's ability to modulate lipid metabolism and inflammation has been explored in preclinical models of non-alcoholic fatty liver disease (NAFLD), where it showed promising anti-inflammatory and anti-fibrotic effects.

In the field of dermatology, 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester has been investigated for its role in regulating keratinocyte differentiation and proliferation. A 2022 study in Experimental Dermatology reported that this compound can effectively induce epidermal differentiation markers while minimizing the irritative effects commonly associated with retinoid therapy. This finding positions it as a potential alternative for treating conditions like psoriasis and acne, where conventional retinoids often cause significant side effects.

From a pharmacokinetic perspective, recent advancements in analytical methods have enabled more precise quantification of 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester in biological matrices. A 2023 paper in Analytical and Bioanalytical Chemistry described a novel LC-MS/MS method for its detection, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL. This methodological improvement is critical for future clinical studies, as it allows for accurate monitoring of drug levels and metabolism in patients.

Despite these promising developments, challenges remain in the clinical translation of 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester. The compound's stability in formulation, potential drug-drug interactions, and long-term safety profile require further investigation. Ongoing research is exploring novel delivery systems, such as nanoparticle-based carriers, to enhance its bioavailability and tissue targeting. As of 2024, no clinical trials have been registered for this compound, but preclinical data strongly support its advancement to Phase I studies.

In conclusion, 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester represents an exciting area of research in retinoid pharmacology. Its unique pharmacological profile, combining RXR selectivity with improved metabolic properties, offers new opportunities for therapeutic intervention in multiple disease areas. Future research should focus on bridging the gap between promising preclinical results and clinical validation, with particular attention to optimizing its therapeutic index for human use.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd